3-Amino-6-methylpyrazine-2-carboxylic acid
Overview
Description
3-Amino-6-methylpyrazine-2-carboxylic acid (CAS Number: 4896-36-0) is a heterocyclic compound with the empirical formula C6H7N3O2 . It is also known by its systematic name, Methyl 3-amino-2-pyrazinecarboxylate . The molecular weight of this compound is 153.14 g/mol .
Synthesis Analysis
- Synthesis of 2-arylpteridin-4-ones : Researchers have utilized it in the construction of 2-arylpteridin-4-ones .
- Piperazine-derived 2-furan-2-yl-[1,2,4]triazolo[1,5-a]pyrazines : It plays a role in the synthesis of these heterocyclic compounds .
- Reactions with Isocyanates and Aroyl Chlorides : These reactions lead to the conversion of 3-amino-6-methylpyrazine-2-carboxylic acid to pteridinediones .
Molecular Structure Analysis
The molecular structure of 3-amino-6-methylpyrazine-2-carboxylic acid consists of a pyrazine ring with an amino group (NH2) at position 3 and a carboxylic acid group (COOH) at position 2. The methyl group (CH3) is attached to the pyrazine ring at position 6. The compound’s systematic name reflects this arrangement .
Chemical Reactions Analysis
The compound participates in reactions with isocyanates and aroyl chlorides, leading to the formation of pteridinediones. These reactions are crucial for its synthetic applications .
Physical And Chemical Properties Analysis
Scientific Research Applications
Molecular Structure and Interactions
3-Amino-6-methylpyrazine-2-carboxylic acid is notable for its extensive network of intra- and intermolecular hydrogen bonds, influencing its molecular interactions. The planar molecules are aligned in parallel planes, indicative of pi-pi interactions, as observed in a study of 3-Aminopyrazine-2-carboxylic acid (Dobson & Gerkin, 1996).
Synthesis and Derivatives
The chemical synthesis of derivatives from 3-Amino-6-methylpyrazine-2-carboxylic acid is significant in pharmaceutical research. For instance, a study demonstrated the conversion of 3-Aminopyrazine-2-carboxamide to various derivatives, including 3,4-dihydropteridine and its derivatives (Albert & Ohta, 1970). Another research highlighted an improved synthesis method for 3-aminopyrazine-2-carboxylic acid, starting from pyrazine-2,3-dicarboxylic acid (Buckland, 1980).
Photophysical Properties
A study on the photochemistry and molecular structure of 3-aminopyrazine-2-carboxylic acid in argon matrices revealed the formation of new isomers upon UV irradiation. This finding is critical for understanding the photophysical properties of such compounds (Pagacz-Kostrzewa et al., 2021).
Electrocatalytic Applications
The compound's potential in electrocatalytic applications was explored in a study where the electrocatalytic carboxylation of a related compound, 2-amino-5-bromopyridine, with CO2, was investigated, providing insights into new synthetic pathways (Feng et al., 2010).
Hydrogen Bond Network Analysis
An extensive analysis of the hydrogen bond network in a closely related compound, 3-aminopyrazole-4-carboxylic acid, provided insights into the complex intermolecular interactions. Such studies are crucial for understanding the structural properties of pyrazine derivatives (Dobson & Gerkin, 1998).
Safety And Hazards
properties
IUPAC Name |
3-amino-6-methylpyrazine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-3-2-8-5(7)4(9-3)6(10)11/h2H,1H3,(H2,7,8)(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQDYILWQCQIWFL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=N1)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-6-methylpyrazine-2-carboxylic acid | |
CAS RN |
4896-36-0 | |
Record name | NSC338222 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=338222 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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